molecular formula C9H8O3 B12872275 3-Hydroxy-4-methylisobenzofuran-1(3H)-one

3-Hydroxy-4-methylisobenzofuran-1(3H)-one

Cat. No.: B12872275
M. Wt: 164.16 g/mol
InChI Key: VZQKIRKYBKMSAZ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylisobenzofuran-1(3H)-one is an organic compound with a complex structure that includes a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methylisobenzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-3-methylbenzoic acid derivatives. The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

3-Hydroxy-4-methylisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential therapeutic effects could be related to its interaction with cellular signaling pathways and enzymes involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxyphenylacetic acid
  • 2-Hydroxy-3-methylbenzoic acid
  • 4-Methylumbelliferone

Uniqueness

3-Hydroxy-4-methylisobenzofuran-1(3H)-one is unique due to its specific benzofuran structure and the presence of both hydroxyl and methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

3-hydroxy-4-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4,9,11H,1H3

InChI Key

VZQKIRKYBKMSAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(OC(=O)C2=CC=C1)O

Origin of Product

United States

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